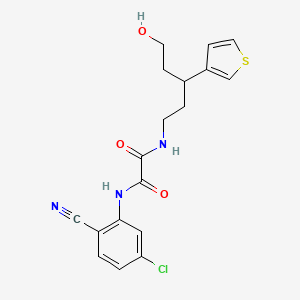

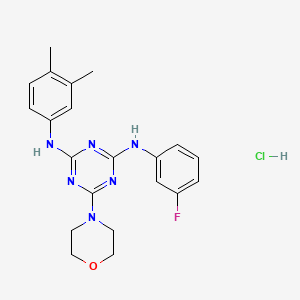

N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of binuclear copper(II) complexes has been explored, particularly those bridged by a ligand derived from a 5-chloro-2-hydroxyphenyl moiety. In one study, the ligand N-(5-chloro-2-hydroxyphenyl)-N'-[3-(dimethylamino)propyl]oxalamide (H3chdpoxd) was used to bridge two copper(II) ions, resulting in complexes with notable anticancer activities . The synthesis involved the use of 1,10-phenanthroline (phen) or 5-nitro-1,10-phenanthroline (NO2phen) as terminal ligands, which affected the overall structure and biological activity of the resulting complexes. The synthesis process is characterized by the formation of distinct 3D supramolecular structures through π–π stacking and hydrogen bonding interactions .

Molecular Structure Analysis

The molecular structure of the synthesized copper(II) complexes reveals a cis-chdpoxd3- ligand bridging two copper ions with specific separations, leading to a distorted square-planar geometry for one copper ion and a square-pyramidal geometry for the other . The structural details were elucidated using single-crystal X-ray diffraction, which provided insights into the spatial arrangement of the ligands and metal ions. The presence of different substituents on the terminal ligands resulted in distinct 3D supramolecular structures, highlighting the influence of ligand modification on the overall molecular architecture .

Chemical Reactions Analysis

The chemical reactivity of the copper(II) complexes was investigated through their interactions with herring sperm DNA (HS-DNA), utilizing UV absorption and fluorescence spectra, as well as viscometry . The studies indicated that the complexes interact with DNA via an intercalation mode, and the DNA-binding abilities correlated with their in vitro antitumor activities. The influence of substituents on the terminal ligands was also discussed in relation to DNA-binding and cytotoxic properties, suggesting that the chemical reactivity of these complexes can be tuned by ligand modification .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were assessed through their biological activities. The binuclear copper(II) complexes exhibited potent anticancer activities against human hepatocellular carcinoma and lung adenocarcinoma cells, as determined by Sulforhodamine B (SRB) assays . Additionally, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for antioxidant activity . Some compounds showed significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. The structure-activity relationship was further supported by X-ray diffraction analysis data, which confirmed the assigned structures of the synthesized compounds .

科学的研究の応用

Molecular Structure and Supramolecular Assembly

The molecular structure of oxamide compounds, closely related to the chemical of interest, reveals specific angular and planar arrangements that contribute to their supramolecular assembly. For instance, an oxamide compound demonstrated an interesting angle between the chlorohydroxyphenyl ring and the oxalamide unit, influencing its three-dimensional supramolecular structure through classical hydrogen bonding (Chang Wang et al., 2016). Such insights are crucial for understanding the potential applications of N1-(5-chloro-2-cyanophenyl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide in material science and molecular engineering.

Synthesis and Reactions

The synthesis of complex molecules involving thiophen-2-yl and chloro-phenyl oxiranyl provides a foundation for creating a variety of nucleophilic reactions leading to compounds with potential antiviral evaluations (H. Sayed & M. A. Ali, 2007). Understanding the reactions of similar structures can guide the synthesis of targeted molecules like this compound for specific scientific applications.

Catalysis and Chemical Reactions

Copper-catalyzed coupling reactions of aryl chlorides and amides show significant efficiency in forming bonds between (hetero)aryl chlorides and a wide range of amides, showcasing the potential of this compound in facilitating similar chemical transformations (Subhadip De et al., 2017). This capability is essential for pharmaceutical synthesis and the development of new materials.

Anticancer Activities

The exploration of thiophene and pyrazole derivatives for their antidepressant and neurotoxicity screening hints at the potential biological activities of this compound (B. Mathew et al., 2014). The chemical's structural similarities with these compounds suggest potential utility in developing new therapeutic agents.

特性

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S/c19-15-2-1-13(10-20)16(9-15)22-18(25)17(24)21-6-3-12(4-7-23)14-5-8-26-11-14/h1-2,5,8-9,11-12,23H,3-4,6-7H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCNKNGOBPGYAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)